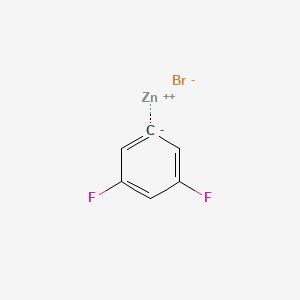

zinc;1,3-difluorobenzene-5-ide;bromide

説明

BenchChem offers high-quality zinc;1,3-difluorobenzene-5-ide;bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;1,3-difluorobenzene-5-ide;bromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H3BrF2Zn |

|---|---|

分子量 |

258.4 g/mol |

IUPAC名 |

zinc;1,3-difluorobenzene-5-ide;bromide |

InChI |

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |

InChIキー |

SKCZKVTYRKONND-UHFFFAOYSA-M |

正規SMILES |

C1=[C-]C=C(C=C1F)F.[Zn+2].[Br-] |

製品の起源 |

United States |

An In-Depth Technical Guide to 3,5-Difluorophenylzinc Bromide (CAS 307531-85-7) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Difluorophenylzinc Bromide, a crucial organozinc reagent in modern synthetic chemistry. With a focus on its properties, synthesis, and applications, particularly in the realm of pharmaceutical research and development, this document serves as a technical resource for scientists at the bench and beyond.

Core Properties of 3,5-Difluorophenylzinc Bromide

3,5-Difluorophenylzinc Bromide, identified by CAS number 307531-85-7, is a valuable organometallic reagent primarily utilized for the introduction of the 3,5-difluorophenyl moiety into organic molecules. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF), a formulation that ensures its stability and reactivity for a variety of chemical transformations.

Table 1: Physicochemical Properties of 3,5-Difluorophenylzinc Bromide

| Property | Value | Reference |

| CAS Number | 307531-85-7 | [1] |

| Molecular Formula | C₆H₃BrF₂Zn | [1] |

| Molecular Weight | 258.38 g/mol | [1] |

| Appearance | Solution in THF | |

| Concentration | Typically 0.5 M in THF | [1] |

| Density | ~0.992 g/mL at 25 °C (for the 0.5M solution in THF) | [1] |

| Boiling Point | ~65 °C (of the THF solvent) | [1] |

| Storage Temperature | 2-8°C | [1] |

The Synthetic Utility: A Gateway to Fluorinated Molecules

The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] 3,5-Difluorophenylzinc Bromide serves as a key building block in this endeavor, primarily through its participation in palladium-catalyzed cross-coupling reactions.

The Negishi Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool

The Negishi coupling is a robust and versatile reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst.[3] This reaction is highly valued for its functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms.[3]

Mechanism of the Negishi Coupling

The catalytic cycle of the Negishi coupling generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organozinc reagent (Ar-ZnBr) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (Ar-R), regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

The 3,5-difluorophenyl group, once incorporated, can significantly influence the electronic properties and conformational preferences of the target molecule, making this reagent a valuable tool in drug discovery programs.

Practical Applications in Pharmaceutical Synthesis

Experimental Protocol: A General Guideline for Negishi Coupling

The following is a generalized, step-by-step protocol for a Negishi cross-coupling reaction using an aryl bromide and an organozinc reagent like 3,5-Difluorophenylzinc Bromide. Note: This is a representative procedure and should be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

Aryl bromide (1.0 equiv)

-

3,5-Difluorophenylzinc bromide solution (0.5 M in THF, 1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Anhydrous THF

Procedure:

-

Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the aryl bromide and the palladium catalyst.

-

Solvent Addition: Add anhydrous THF to dissolve the solids.

-

Reagent Addition: Slowly add the 3,5-Difluorophenylzinc bromide solution to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-65 °C) and monitor the progress by TLC or GC/MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical Negishi cross-coupling reaction.

Safety and Handling

Organozinc reagents are air and moisture sensitive and can be pyrophoric. 3,5-Difluorophenylzinc Bromide solution in THF is classified as a flammable liquid and is harmful if swallowed. It can cause eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[1]

Precautions:

-

Always handle in a well-ventilated fume hood or glovebox.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area under an inert atmosphere.

Suppliers

A reliable supply of high-quality reagents is critical for research and development. 3,5-Difluorophenylzinc Bromide is available from several chemical suppliers, including:

-

Sigma-Aldrich (Merck): A primary supplier offering the reagent as a 0.5 M solution in THF, a product of Rieke® Metals, Inc.[1]

-

Apollo Scientific: Lists 3,5-Difluorobenzylzinc bromide, a related but distinct reagent. It is important to verify the exact compound when ordering.

-

ChemicalBook: This platform lists several potential suppliers, including Shanghai Hanhong Scientific Co., Ltd., and Suzhou Mingchem Pharmaceutical Co., Ltd., for the related 3,5-Difluorobenzylzinc bromide.[6]

-

HANGZHOU LEAP CHEM CO., LTD.: A supplier of a wide range of fine chemicals, including 3,5-Difluorobenzylzinc bromide.[7]

Researchers should always verify the identity and purity of the reagent upon receipt.

Conclusion

3,5-Difluorophenylzinc Bromide is a powerful and versatile reagent for the introduction of the 3,5-difluorophenyl moiety in organic synthesis. Its primary application in the robust and reliable Negishi cross-coupling reaction makes it an invaluable tool for medicinal chemists and drug development professionals seeking to leverage the beneficial effects of fluorine incorporation in bioactive molecules. Careful handling and adherence to established protocols will ensure its safe and effective use in the laboratory.

References

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. Available at: [Link]

-

3,5-Difluorobenzylzinc bromide | 499471-50ML | SIGMA-ALDRICH | SLS. Available at: [Link]

-

(PDF) Fluorine-containing organozinc reagents. IV.1 - ResearchGate. Available at: [Link]

-

Negishi coupling - Wikipedia. Available at: [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC. Available at: [Link]

-

Negishi Coupling - Organic Chemistry Portal. Available at: [Link]

-

The Negishi Cross-Coupling Reaction - Denmark Group. Available at: [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. Available at: [Link]

-

Contemporary synthetic strategies in organofluorine chemistry. Available at: [Link]

-

3,5-Difluorobenzylzinc bromide | C7H5BrF2Zn | CID 2778328 - PubChem. Available at: [Link]

-

Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units. Available at: [Link]

-

Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. Available at: [Link]

-

Zinc Bromide in Pharmaceuticals: Emerging Trends and Applications - SNDB India. Available at: [Link]

Sources

- 1. 3,5-Difluorophenylzinc bromide 0.5M tetrahydrofuran 307531-85-7 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-DIFLUOROBENZYLZINC BROMIDE | 308796-30-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

Executive Summary: The Fluorine Imperative in Metallation

Topic: Structure, Bonding, and Synthetic Utility of Difluorophenylzinc Reagents Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

In modern drug discovery, the incorporation of fluorine atoms into aromatic scaffolds is a non-negotiable strategy for modulating lipophilicity (

Difluorophenylzinc reagents represent a "Goldilocks" zone in organometallic chemistry. Unlike their lithium or magnesium counterparts, which often suffer from rapid

Structural Dynamics: The Solvation & Aggregation Matrix

The reactivity of difluorophenylzinc reagents is not intrinsic to the monomer; it is a function of its aggregation state in solution. Understanding this is the difference between a stalled reaction and a quantitative yield.

The Schlenk Equilibrium in Fluorinated Systems

In coordinating solvents like THF, difluorophenylzinc halides (

-

Monomeric Species: Favored in high dielectric solvents. The zinc center adopts a distorted tetrahedral geometry, coordinated by two solvent molecules (

). -

Dimeric Aggregates: In less polar environments, the halide bridges two zinc centers, forming

symmetric dimers. The fluorine atoms, particularly at the ortho position, can induce secondary electrostatic interactions with the zinc center, subtly altering the bite angle.

The LiCl Acceleration Effect ("Turbo-Zinc")

The addition of LiCl is not merely for ionic strength. It breaks down polymeric aggregates into reactive, soluble "ate" complexes. For a difluorophenyl scaffold, this is critical because the electron-poor ring increases the Lewis acidity of the zinc, predisposing it to tighter, less reactive aggregation.

Visualization: The LiCl-Mediated De-aggregation Pathway

Bonding Analysis: The Fluorine Effect

The C-Zn bond in difluorophenyl reagents is fundamentally different from non-fluorinated phenylzinc due to the competing electronic effects of fluorine.

Polarization and Bond Strength

-

Inductive Effect (-I): Fluorine is highly electronegative (

). When placed ortho or para to the zinc, it pulls electron density through the -

Mesomeric Effect (+M): Conversely, the lone pairs on fluorine can donate density back into the

-system. However, in the context of the C-Zn bond, the -I effect dominates, resulting in a zinc center that is significantly more Lewis acidic.

The Ortho-Fluorine "Cage"

In 2,6-difluorophenylzinc reagents, the ortho fluorine atoms create a steric and electrostatic "cage" around the metal center.

-

Consequence: This shields the Zn atom from adventitious proton sources (increasing stability) but also retards the rate of transmetallation to Palladium during Negishi coupling.

-

Solution: This necessitates the use of electron-rich phosphine ligands (e.g., SPhos, XPhos) on the catalyst to facilitate the transmetallation step.

Experimental Protocol: Preparation of 2,4-Difluorophenylzinc Bromide

Standard protocols often fail with fluorinated substrates due to passivation of the zinc surface. This protocol uses a LiCl-mediated direct insertion, ensuring high titer.

Reagents:

-

1-Bromo-2,4-difluorobenzene (1.0 equiv)

-

Zinc dust (1.5 equiv, activated)

-

LiCl (1.5 equiv, anhydrous)

-

THF (anhydrous)[1]

Workflow:

-

Activation: Flame-dry a Schlenk flask under Argon. Add Zn dust and LiCl. Heat to 150°C under high vacuum for 2 hours. Why? This removes surface water and creates a high-surface-area Zn/LiCl matrix.

-

Solvation: Cool to room temperature. Add THF. The LiCl will dissolve, aiding the suspension of Zn.

-

Initiation: Add 5% of the bromide and 2 drops of 1,2-dibromoethane. Heat to 50°C until an exotherm is observed.

-

Insertion: Add the remaining bromide dropwise at a rate that maintains a gentle reflux.

-

Maturation: Stir at ambient temperature for 12 hours. Allow solids to settle. Titrate the supernatant using iodine/Na2S2O3.

Data Table 1: Comparative Stability of Phenylzinc Reagents (0.5M in THF at 25°C)

| Reagent | Half-Life (Inert Atm) | Decomposition Mode | Reactivity (Transmetallation) |

| Phenylzinc Bromide | > 1 Month | Hydrolysis (slow) | High |

| 4-Fluorophenylzinc Bromide | > 1 Month | Hydrolysis | High |

| 2,4-Difluorophenylzinc Bromide | 2-3 Weeks | Disproportionation | Moderate |

| Pentafluorophenylzinc Bromide | 1 Week | Benzyne elimination | Low |

Reactivity Profile: The Negishi Coupling

The primary utility of these reagents is in the construction of biaryl scaffolds via Negishi coupling. The fluorinated zinc species serves as the nucleophile.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the aryl halide (electrophile).[2]

-

Transmetallation: The rate-determining step for fluorinated reagents. The zinc "ate" complex transfers the difluorophenyl group to Pd.

-

Reductive Elimination: Formation of the C-C bond.[3]

Visualization: Catalytic Cycle with Fluorinated Nucleophile

References

-

Preparation of 2,4-Difluorophenylzinc Bromide: Kim, S. H., & Rieke, R. D. (2011).[4] "Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac." Journal of Organic Chemistry. 5

-

Knochel's LiCl-Mediated Insertion Method: Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. 6

-

Mechanistic Insights into Negishi Coupling: Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[7] Journal of the American Chemical Society.[3][8] 7

-

Structural Analysis of Organozinc Reagents: Feng, C., & Cunningham, D. (2023).[9] "Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding." Chemistry - A European Journal. 9

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Advanced Safety and Handling Protocols for Organozinc Compounds

Executive Summary: The Precision of Pyrophoric Management

Organozinc compounds (e.g., diethylzinc, organozinc halides) occupy a critical niche in modern organic synthesis, particularly in Negishi couplings and asymmetric additions. However, their utility is matched by their volatility; many low-molecular-weight organozincs are pyrophoric , igniting spontaneously upon contact with air, and violently reactive with water.

This guide moves beyond basic safety rules to establish a self-validating operational system . Safety here is not merely compliance—it is a variable of experimental success. The protocols below integrate engineering controls with chemical logic to ensure operator safety and reagent integrity.

Physicochemical Hazards & Stability Logic

Understanding the why behind the hazard is the first step in mitigation. Organozincs possess a highly polarized Carbon-Zinc bond. Unlike Grignards, the C-Zn bond is less ionic, yet sufficiently reactive to undergo rapid exothermic oxidation and hydrolysis.

Table 1: Comparative Hazard Profile of Common Organozincs

| Compound | State | Pyrophoricity | Flash Point | Reactivity Driver |

| Dimethylzinc | Liquid | Extreme | -18°C (Autoignition) | High vapor pressure; ignites instantly in air. |

| Diethylzinc | Liquid | High | -18°C | Spontaneous ignition; reacts violently with water to release ethane. |

| PhZnBr (Soln) | Solution | Moderate | Solvent dependent | Air-sensitive; may not ignite but will degrade rapidly. |

| Rieke® Zinc | Solid/Suspension | High | N/A | Highly activated surface area; fire hazard if dried. |

Critical Insight: The "smoke" seen when diethylzinc contacts air is zinc oxide (ZnO) aerosol. If this smoke turns into a visible flame, the autoignition temperature has been breached.

Engineering Controls & PPE: The First Line of Defense

The Inert Atmosphere Ecosystem

-

Glovebox (Preferred): For neat reagents (e.g., neat Et₂Zn), a glovebox under Argon (< 5 ppm O₂/H₂O) is the only fail-safe method.

-

Schlenk Line (Acceptable): For solutions, a dual-manifold Schlenk line is standard.

-

Gas Selection:Argon is superior to Nitrogen because it is heavier than air, providing a better "blanket" in flasks during brief openings.

-

Personal Protective Equipment (PPE)

-

Flame Resistant (FR) Lab Coat: Mandatory. Synthetic blends will melt into skin during a flash fire.

-

Gloves:

-

Standard: Nitrile (double-gloved).

-

High Hazard: Silver Shield® laminate gloves under nitrile for neat reagent handling.

-

-

Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are insufficient for pyrophoric splashes.

Operational Workflow: Cannula Transfer

The most critical operation is transferring pyrophoric liquids without atmospheric exposure. The Cannula Transfer (or double-tipped needle) technique is the industry standard for volumes > 10 mL.

The Self-Validating Transfer Protocol

Pre-Requisites:

-

Source flask (Reagent) and Receiving flask (Reaction) must be under positive inert pressure.

-

Cannula: Stainless steel, 16-18 gauge.

Step-by-Step Methodology:

-

Pressure Check: Ensure the inert gas bubbler is active. A static bubbler indicates a leak or blockage.

-

Cannula Purge: Insert one end of the cannula into the headspace of the Source flask. Insert the other end into the headspace of the Receiving flask. Allow inert gas to flow through the cannula for 30 seconds to purge air.

-

Immersion: Lower the Source end of the cannula into the liquid reagent.

-

Pressure Differential:

-

Close the inert gas outlet (bubbler) on the Receiving flask.

-

Slightly increase pressure in the Source flask (or simply rely on the existing positive pressure).

-

Mechanism:[1] The pressure delta (

) drives the liquid through the bridge.

-

-

Termination: Once the desired volume is transferred, pull the Source end out of the liquid (into headspace) to drain the cannula.

-

Cleanup: Remove the cannula and immediately rinse with an inert solvent (e.g., dry Hexane) into a quench trap.

Visualization: Cannula Transfer Logic Flow

Figure 1: Logic flow for a positive-pressure cannula transfer, ensuring anaerobic integrity.

Quality Control: Titration of Organozincs

Trusting the label concentration on a stored organozinc bottle is a common source of experimental failure. Degradation occurs over time.

Method: Iodine Titration (The Knochel Method) This method relies on the rapid iodolysis of the C-Zn bond.

-

Dissolution: Dissolve a known mass of Iodine (

) in dry THF containing LiCl (0.5 M).-

Why LiCl? It solubilizes the resulting Zn species and accelerates the reaction, sharpening the endpoint [1].

-

-

Titration: Add the organozinc solution dropwise to the Iodine solution.

-

Endpoint: The solution transitions from Dark Brown

Yellow-

Calculation:

-

Quenching and Disposal Protocols

Quenching is a controlled destruction. The objective is to manage the exotherm and gas evolution (Ethane/Methane) to prevent runaway pressurization.

The "Dilute and Cool" Strategy

Never add water directly to a concentrated organozinc.

-

Dilution: Dilute the residual organozinc with an inert non-polar solvent (Hexane or Toluene) to < 10% concentration.

-

Cryogenic Control: Cool the flask to 0°C or -78°C depending on scale.

-

Proton Source: Add Isopropanol (IPA) or t-Butanol dropwise.

-

Why Alcohol? Alcohols react slower than water, moderating the gas evolution rate.

-

-

Final Hydrolysis: Once no more bubbling is observed with alcohol, introduce saturated aqueous Ammonium Chloride (

).

Visualization: Quenching Decision Tree

Figure 2: Decision matrix for the safe quenching of reactive organometallic species.

Emergency Response: Fire and Exposure

Class D Fire Response

Standard ABC extinguishers (Dry Chemical) are ineffective and potentially dangerous for organometallic fires.

-

Requirement: Class D Extinguisher (e.g., Met-L-X, Sodium Chloride based) or a bucket of dry sand/vermiculite .

-

Action:

-

Do NOT use water.

-

Smother the fire with sand or Class D agent to starve it of oxygen.

-

Allow to cool completely (hours) before cleanup; reignition is common if the crust is broken too early.

-

Medical Exposure[1]

-

Skin: Brush off any solids immediately (if applicable), then rinse with copious water. Note: Water contact with liquid organozincs on skin will cause a thermal burn on top of the chemical burn.

-

Inhalation: Move to fresh air. Monitor for Zinc Fume Fever (flu-like symptoms: chills, fever, muscle ache) which can onset 4-12 hours after exposure to Zinc Oxide fumes [2].

References

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Note: Describes the LiCl solubilization effect relevant to titration).

-

Sigma-Aldrich. (n.d.).[2] Tech Bulletin: Handling Pyrophoric Reagents. Merck KGaA.

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

-

Organic Syntheses. (2004).[3] Formation of γ-Keto Esters: Handling Diethylzinc. Org. Synth. Coll. Vol. 10.

Sources

Technical Application Note: High-Fidelity Synthesis of (3,5-Difluorophenyl)zinc Bromide

Executive Summary

(3,5-Difluorophenyl)zinc bromide is a critical organometallic reagent in medicinal chemistry, particularly for the introduction of the 3,5-difluorophenyl moiety—a privileged bioisostere for phenyl rings that offers improved metabolic stability and lipophilicity.

While Grignard reagents (magnesium species) are common, they often lack the chemoselectivity required for complex substrates possessing sensitive functional groups (e.g., esters, nitriles, ketones). Organozinc reagents offer a superior alternative due to their high functional group tolerance.

This guide details two distinct protocols for synthesizing (3,5-difluorophenyl)zinc bromide:

-

Method A (Direct Insertion): The LiCl-mediated "Knochel" protocol. Best for scalability and atom economy.

-

Method B (Transmetallation): The Cryogenic Lithiation route. Best for small-scale, high-throughput screening (HTS) where reagent homogeneity is paramount.

Strategic Decision Matrix

Select the protocol that aligns with your specific experimental constraints.

| Feature | Method A: Direct Insertion (Zn/LiCl) | Method B: Lithiation-Transmetallation |

| Mechanism | Oxidative addition of Zn into C-Br bond. | Li-Halogen exchange followed by ZnBr₂ addition. |

| Temperature | Ambient (25 °C) to Mild Heat (50 °C). | Cryogenic (-78 °C). |

| Functional Group Tolerance | Excellent. Tolerates esters, ketones, nitriles.[1][2] | Moderate. Precursor (Ar-Li) reacts with ketones/esters. |

| Reagent Cost | Low (Zn dust, LiCl). | Moderate (n-BuLi, ZnBr₂). |

| Scalability | High (Kilogram ready). | Low/Medium (Cooling limits scale). |

| Key Catalyst | LiCl (Solubilizes Zn-oxides). | None. |

Method A: LiCl-Mediated Direct Insertion (The Knochel Protocol)

Mechanistic Insight

Classically, the direct insertion of zinc into aryl halides is sluggish due to the formation of a passivation layer (ZnO) on the metal surface. Professor Paul Knochel’s group demonstrated that Lithium Chloride (LiCl) acts as a critical additive.

-

Role of LiCl: It assists in solubilizing the organozinc species formed on the metal surface, likely forming a soluble zincate-like species (

). This exposes fresh metal surface for continued oxidative addition. -

Role of Fluorine: The electron-withdrawing nature of the 3,5-difluoro substitution activates the C-Br bond, facilitating insertion compared to electron-rich aryl bromides.

Reagents & Materials[3][4][5]

-

Substrate: 1-Bromo-3,5-difluorobenzene (CAS: 461-96-1).[3][4][5][6]

-

Metal: Zinc dust (<10 microns, >98% purity).

-

Additive: Lithium Chloride (anhydrous).[7]

-

Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl, 1 mol%).

-

Solvent: THF (Anhydrous, <50 ppm H₂O).

Step-by-Step Protocol

Step 1: Drying the Salt Matrix

-

Charge a flame-dried, argon-purged Schlenk flask with LiCl (1.5 equiv) .

-

Heat the LiCl to 150–170 °C under high vacuum (0.1 mbar) for 2 hours to remove all traces of hygroscopic water.

-

Cool to room temperature under argon flow.

Step 2: Zinc Activation

-

Add Zinc dust (1.5 equiv) to the flask containing the dried LiCl.

-

Add anhydrous THF to achieve a concentration of approx. 1.0 M relative to the zinc.[7][8][9]

-

Chemical Activation:

-

Add 1,2-dibromoethane (5 mol%) . Heat to reflux for 1 minute, then cool.

-

Add TMSCl (1 mol%) . Stir for 5 minutes.

-

Observation: A slight evolution of ethylene gas or foaming indicates successful activation.

-

Step 3: Oxidative Insertion

-

Add 1-bromo-3,5-difluorobenzene (1.0 equiv) neat or as a concentrated solution in THF.

-

Stir the mixture at 25 °C .

-

Note: Due to the electron-deficient nature of the difluorophenyl ring, the reaction typically initiates at room temperature. If no exotherm is observed, heat to 50 °C.

-

-

Monitor reaction progress via GC-MS (quench aliquot with sat. NH₄Cl; monitor consumption of bromide).

-

Completion: Reaction is typically complete within 2–4 hours.

-

Clarification: Stop stirring and allow excess Zn to settle (1–2 hours). Transfer the supernatant (the active reagent) via cannula to a fresh, dry Schlenk flask.

Workflow Visualization

Figure 1: Workflow for the LiCl-mediated preparation of (3,5-difluorophenyl)zinc bromide.

Method B: Cryogenic Lithiation-Transmetallation

Mechanistic Insight

This method utilizes the rapid Lithium-Halogen exchange, which is thermodynamically favorable for aryl bromides at low temperatures. Subsequent addition of a zinc salt (

Reagents[3][5]

-

Substrate: 1-Bromo-3,5-difluorobenzene.[3][4][5][6][10][11][12]

-

Lithium Source: n-Butyllithium (n-BuLi, 1.6 M or 2.5 M in hexanes).

-

Zinc Source: Zinc Bromide (ZnBr₂, anhydrous, 99.9%).

-

Solvent: THF (Anhydrous).

Step-by-Step Protocol

-

Preparation of ZnBr₂ Solution: In a separate flask, dry ZnBr₂ (1.1 equiv) under vacuum at 150 °C for 1 hour. Dissolve in THF to form a clear solution.

-

Lithiation:

-

Dissolve 1-bromo-3,5-difluorobenzene (1.0 equiv) in THF.

-

Cool to -78 °C (Dry ice/Acetone bath).

-

Add n-BuLi (1.05 equiv) dropwise over 15 minutes.

-

Stir for 30 minutes at -78 °C. Warning: Do not warm up; the aryllithium species may degrade.

-

-

Transmetallation:

-

Add the pre-prepared ZnBr₂/THF solution dropwise to the cold aryllithium solution.

-

Stir for 15 minutes at -78 °C.

-

-

Warming: Remove the cooling bath and allow the solution to warm to room temperature naturally. The resulting solution is (3,5-difluorophenyl)zinc bromide.

Quality Control: Iodine Titration Protocol

Before using the reagent in cross-couplings (e.g., Negishi), accurate concentration determination is mandatory.

Method: Iodine Titration [13][8][14]

-

Standard Solution: Weigh accurately approx. 250 mg of Iodine (

) into a dry vial. Dissolve in 2 mL of a 0.5 M LiCl/THF solution. -

Titration:

-

Calculation:

Safety & Handling

| Hazard | Description | Mitigation |

| Pyrophoricity | Organozinc reagents are not strictly pyrophoric but are highly reactive with moisture and air. | Handle strictly under Argon/Nitrogen atmosphere. |

| Toxicity | 1-Bromo-3,5-difluorobenzene is an irritant; Zn salts are toxic to aquatic life. | Use fume hood; dispose of aqueous waste as heavy metal waste. |

| Pressure | Activation of Zn may release ethylene gas. | Ensure reaction vessel is vented to an inert gas bubbler (Schlenk line). |

References

-

Knochel, P., et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[15][16][17][18] Angewandte Chemie International Edition, vol. 45, no.[15] 36, 2006, pp. 6040–6044.

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, vol. 116, 2004.

-

Sigma-Aldrich. "1-Bromo-3,5-difluorobenzene Safety Data Sheet."[5]

-

Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(5), pp. 890-891.

Sources

- 1. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Bromo-3,5-difluorobenzene | CAS 461-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-Bromo-3,5-difluorobenzene 98 461-96-1 [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemtips.wordpress.com [chemtips.wordpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 16. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

- 18. Preparation of Polyfunctional Organozinc Halides by an InX3 - and LiCl-Catalyzed Zinc Insertion to Aryl and Heteroaryl Iodides and Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Efficiency Negishi Coupling: Protocol for (3,5-Difluorophenyl)zinc Bromide

Application Note & Technical Guide

Abstract & Strategic Value

The 3,5-difluorophenyl moiety is a privileged pharmacophore in medicinal chemistry. Its metabolic stability (blocking P450 oxidation sites) and lipophilicity modulation make it a bioisostere of choice for phenyl rings. However, introducing this motif via Suzuki coupling can be plagued by protodeboronation of electron-deficient boronic acids.

Negishi coupling offers a superior alternative. By utilizing (3,5-difluorophenyl)zinc bromide , researchers can achieve coupling under milder conditions with higher functional group tolerance. This guide details the Knochel-type preparation of this reagent (using LiCl acceleration) and its subsequent palladium-catalyzed cross-coupling.

Reagent Preparation: The Knochel Method

Commercially available organozinc solutions often suffer from degradation and uncertain titers. For reproducible kinetics, in situ preparation using the Zn/LiCl method is the gold standard.

The Role of LiCl

Standard zinc insertion into aryl halides is sluggish due to the passivation of the zinc surface by oxides. Lithium Chloride (LiCl) serves two critical functions:

-

Surface Cleaning: It solubilizes the zinc oxide layer, exposing active Zn(0).

-

Stabilization: It forms a soluble species,

, which exhibits "zincate-like" character, preventing aggregation and accelerating the subsequent transmetallation step in catalysis.

Preparation Protocol

Target Reagent: (3,5-Difluorophenyl)zinc bromide

Materials

-

Zinc Dust: <10 micron, >98% purity.

-

LiCl: Anhydrous (Dried at 150°C under vacuum for 2h).

-

1-Bromo-3,5-difluorobenzene: The electrophile precursor.

-

Additives: 1,2-Dibromoethane and TMSCl (for activation).

-

Solvent: Anhydrous THF.

Step-by-Step Procedure

-

Drying: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and septum under Argon.

-

Charging: Add Zn dust (1.96 g, 30 mmol, 3.0 equiv) and LiCl (0.64 g, 15 mmol, 1.5 equiv).

-

Activation:

-

Add THF (15 mL).

-

Add 1,2-dibromoethane (0.15 mL, 5 mol%). Heat to reflux for 1 minute, then cool to RT.

-

Add TMSCl (0.12 mL, 3 mol%). Stir for 5 minutes. Note: Slight foaming indicates successful activation.

-

-

Insertion:

-

Add 1-bromo-3,5-difluorobenzene (1.93 g, 10 mmol, 1.0 equiv) dropwise over 5 minutes.

-

Stir the suspension at 25°C for 12–24 hours.

-

Monitoring: Aliquot GC-MS analysis should show consumption of the bromide.

-

-

Filtration: Stop stirring. Allow excess Zn to settle (1–2 hrs). Cannulate the supernatant into a dry, Argon-purged storage flask.

Quality Control: Iodine Titration

Never assume theoretical yield. Electron-deficient aryl halides insert slower than electron-rich ones.

-

Weigh exactly 254 mg of Iodine (

) (1.0 mmol) into a dry flask. -

Dissolve in 5 mL of 0.5M LiCl in THF.

-

Add the organozinc solution dropwise via a tared syringe.

-

Endpoint: The dark brown solution turns transparent/colorless (or slightly yellow).

-

Calculation:

Visualization: Preparation Workflow

Figure 1: Workflow for the Knochel-type preparation of (3,5-difluorophenyl)zinc bromide.

Cross-Coupling Protocol

The electron-withdrawing fluorine atoms make the zinc reagent less nucleophilic than phenylzinc bromide. Therefore, a highly active catalyst system is required to facilitate transmetallation .

Catalyst Selection

-

Standard:

(Robust, good for sterically unhindered partners). -

High-Performance: XPhos Pd G2 or SPhos Pd G2 .

-

Why? These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition of the aryl halide partner and accelerate reductive elimination, which is often the rate-determining step for fluorinated aromatics.

-

General Procedure (0.5 mmol scale)

Coupling Partner: Aryl Bromide or Activated Aryl Chloride (

-

Setup: Charge a reaction vial with

(0.5 mmol) and Catalyst (e.g., XPhos Pd G2, 1–2 mol%, 4–8 mg). -

Inertion: Cap and purge with Argon x3.

-

Solvent: Add anhydrous THF (1.0 mL).

-

Reagent Addition: Add the titrated (3,5-difluorophenyl)zinc bromide solution (0.65 mmol, 1.3 equiv) dropwise.

-

Reaction: Stir at RT to 40°C .

-

Note: The LiCl present in the reagent accelerates the reaction; external salt addition is not needed.

-

-

Workup: Quench with sat.

(aq). Extract with EtOAc. Dry over

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Reagent degraded (hydrolysis). | Retitrate zinc reagent immediately before use. |

| Homocoupling (Ar-Ar) | Slow transmetallation. | Switch to SPhos Pd G2 ; increase catalyst to 3 mol%. |

| No Reaction | Catalyst poisoning / | Ensure rigorous Argon sparging; use fresh catalyst. |

| Precipitation | Solubility limit of Zn salts. | Add dry THF or small amount of NMP as cosolvent. |

Mechanistic Pathway & Logic

Understanding the cycle is crucial for troubleshooting. The Transmetallation step is the critical bottleneck for fluorinated organozincs.

Figure 2: Negishi Catalytic Cycle. Note that LiCl assists the Transmetallation step by breaking down stable Pd-halide dimers or activating the Zinc species.

Safety & Handling

-

Pyrophoricity: While less reactive than organolithiums, organozinc halides in THF are flammable and moisture-sensitive. Always handle under inert atmosphere.

-

Toxicity: Fluorinated aromatics can be toxic. Use gloves and work in a fume hood.[1]

-

Waste: Quench excess zinc reagent with ethanol/water before disposal. Segregate halogenated waste.

References

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[2] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[2][3] Angewandte Chemie International Edition.

-

Milne, J. E., & Buchwald, S. L. (2004).[4] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.

-

Krasovskiy, A., & Knochel, P. (2006).[2] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[5] Synthesis.

-

Sigma-Aldrich. (2023). Negishi Coupling Reaction - Application Note.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Palladium catalysts for Negishi reactions with electron-deficient organozincs.

Topic: Palladium Catalysts for Negishi Reactions with Electron-Deficient Organozincs Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The Negishi coupling is a cornerstone of C–C bond formation, valued for its high functional group tolerance. However, a specific subclass of reagents—electron-deficient organozincs (e.g., polyfluorinated arylzincs,

This reduced nucleophilicity creates a kinetic bottleneck at the transmetallation step , often leading to stalled reactions, homocoupling of the electrophile, or catalyst decomposition. This guide details the mechanistic interventions required to accelerate this step, specifically focusing on Ligand-Enhanced Pd-Catalysis and LiCl-Mediated Zincate Formation .

Mechanistic Insight: The Transmetallation Bottleneck

In standard Negishi couplings with electron-rich nucleophiles (e.g.,

To overcome this, the catalyst system must be designed to:

-

Increase Electrophilicity: The Pd(II) center must be sufficiently electrophilic to coax the organic group from the zinc.

-

Steric Facilitation: Bulky ligands (Buchwald or NHC types) promote the release of the product (reductive elimination), preventing the sequestration of the catalyst.

Diagram 1: The Modified Catalytic Cycle

The following diagram highlights the critical "Activation" phase required for electron-deficient substrates.

Caption: The cycle illustrates how LiCl activates the stable R-ZnX species, facilitating the difficult transmetallation to the Pd(II) center.

Catalyst & Ligand Selection Matrix

Selecting the right ligand is binary: it depends on whether your electron-deficient group is Aromatic (stabilized by F/CF3) or Aliphatic (stabilized by esters/nitriles and prone to

| Substrate Class | Challenge | Recommended Catalyst/Ligand | Mechanism of Action |

| Polyfluorinated Arylzincs (e.g., | Extremely low nucleophilicity; slow transmetallation. | Pd-PEPPSI-IPr or RuPhos | PEPPSI: Strong |

| Functionalized Alkylzincs (e.g., | CPhos or SPhos | CPhos: Specifically designed for secondary alkyls.[2] The ligand architecture creates a "pocket" that accelerates reductive elimination over | |

| Heteroaryl Zincs (e.g., Pyridyl-Zn) | Coordination of N to Zn or Pd poisons the catalyst. | Pd-PEPPSI-IPent | The bulky "IPent" (isopentyl) wings prevent the heteroatom from coordinating to the Pd center, keeping the active site open for transmetallation. |

Reagent Preparation: The Knochel Standard

Before coupling, the organozinc must be prepared correctly. Traditional Rieke zinc is often insufficient for these sensitive couplings. The Knochel method using LiCl is mandatory for electron-deficient substrates.

Why LiCl?

Lithium Chloride is not just a salt; it is a structural modifier. It breaks down the polymeric aggregates of organozinc halides into monomeric species of the type

Protocol: Preparation of

-

Activation: Flame dry a Schlenk flask under Argon. Add Zn dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 70°C under high vacuum for 30 mins.

-

Solvation: Cool to RT. Add dry THF. Add 5 mol% TMSCl and 1 mol% Iodine to activate the Zn surface.

-

Insertion: Add bromopentafluorobenzene (1.0 equiv) dropwise.

-

Maturation: Stir at 25°C for 2–4 hours.

-

Titration: Titrate using Iodine/LiCl solution to determine precise concentration (typically 0.8 – 1.0 M).

Experimental Protocols

Protocol A: Coupling Polyfluorinated Aryl Zincs (The "Hard" Nucleophile)

Target: Coupling

Reagents:

-

Aryl Bromide (1.0 mmol)

- (1.3 mmol, prepared as above)

-

Catalyst: Pd-PEPPSI-IPr (2 mol%)

-

Solvent: THF/Toluene (1:1 mixture improves turnover for fluorinated species)

Step-by-Step:

-

Catalyst Loading: In a glovebox or under strict Ar flow, charge a reaction vial with Pd-PEPPSI-IPr (14 mg, 0.02 mmol) and the Aryl Bromide.

-

Solvent: Add anhydrous THF (1 mL) and Toluene (1 mL).

-

Reagent Addition: Add the organozinc solution dropwise via syringe over 2 minutes. Note: Rapid addition can cause local catalyst saturation; slow addition is preferred.

-

Reaction: Seal the vial and stir at 60°C for 4 hours. (Electron-deficient zincs require heat to overcome the transmetallation barrier).

-

Quench: Cool to RT. Add saturated

solution. -

Workup: Extract with EtOAc, dry over

, and purify via flash chromatography.

Protocol B: Coupling Functionalized Secondary Alkyl Zincs (The "Labile" Nucleophile)

Target: Coupling a secondary alkylzinc (derived from an ester) with an Aryl Chloride.

Reagents:

-

Aryl Chloride (1.0 mmol)

-

Functionalized Alkylzinc (1.5 mmol, e.g., Ethyl 3-bromobutanoate derived)

-

Catalyst: Pd(OAc)2 (1 mol%) + CPhos (2 mol%)

Step-by-Step:

-

Pre-complexation: In a vial, mix Pd(OAc)2 (2.2 mg) and CPhos (8.7 mg) in THF (0.5 mL). Stir for 10 mins to form the active

species (solution turns from orange to pale yellow/brown). -

Substrate Addition: Add the Aryl Chloride to the catalyst solution.

-

Coupling: Add the Alkylzinc reagent solution (in THF/LiCl) via syringe.

-

Temperature: Stir at 25°C (Room Temperature) .

-

Critical Note: Do not heat initially. CPhos is designed to work at RT. Heating increases the rate of

-hydride elimination. Only heat to 40°C if conversion is <10% after 2 hours.

-

-

Monitoring: Monitor by GC-MS. Look for the "reduction product" (Ar-H) which indicates failed transmetallation, or the "isomerized product" (linear alkyl) which indicates ligand failure.

Workflow Visualization

The following decision tree assists in the setup and execution of these sensitive reactions.

Caption: Operational workflow distinguishing the thermal and catalytic requirements for Aryl-EWG vs. Alkyl-EWG zinc reagents.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst poisoning or failed transmetallation. | 1. Ensure LiCl was used in Zn prep.2. Switch to Pd-PEPPSI-IPent (more robust).3. Increase temp by 10°C increments. |

| Homocoupling (Ar-Ar) | "Second Transmetallation" occurring faster than Reductive Elimination. | 1. Use a large excess of the Organozinc (1.5–2.0 equiv).2. Switch to RuPhos (increases steric bulk to disfavor homocoupling). |

| Reduction Product (Ar-H) | Protonolysis of organozinc (wet solvent) or failed coupling. | 1. Retitrate Organozinc (check for moisture).2. Add molecular sieves to reaction vessel.3. Verify inert atmosphere (Argon is heavier/better than N2). |

| Isomerization (Branched | Mandatory: Switch ligand to CPhos . Lower reaction temperature.[7] |

References

-

Knochel, P. et al. (2006).[6][8] A convenient preparation of polyfunctional aryl-, heteroaryl-, and benzylic zinc reagents using LiCl as an additive.Angew. Chem. Int. Ed. [Link]

-

Han, C. & Buchwald, S. L. (2009).[4][9] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[4][5][9][10]J. Am. Chem. Soc. [Link][4]

-

Organ, M. G. et al. (2006). Pd-PEPPSI-IPr and its application in the Negishi coupling.Chem. Eur. J. [Link]

-

Krasovskiy, A. & Knochel, P. (2004). A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl- and heteroarylmagnesium compounds.Angew. Chem. Int. Ed. [Link]

-

Lei, A. et al. (2009). Revealing a second transmetalation step in the Negishi coupling and its competition with reductive elimination.J. Am. Chem. Soc. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Metalation and Additions [sigmaaldrich.com]

- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Functional Group Tolerance of (3-5-Difluorophenyl)zinc Bromide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The selective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the vast array of organometallic reagents, organozinc compounds have carved a significant niche due to their remarkable functional group tolerance and moderate reactivity.[1][2][3] This application note provides an in-depth technical guide on the functional group tolerance of a specific and increasingly important reagent: (3,5-difluorophenyl)zinc bromide. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, making this reagent a valuable building block for introducing the 3,5-difluorophenyl moiety, a common pharmacophore in medicinal chemistry.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this versatile reagent.

The relatively low reactivity of the carbon-zinc bond, as compared to its organolithium or Grignard counterparts, is the primary reason for its excellent chemoselectivity.[1][3] This allows for the presence of various functional groups that would otherwise be incompatible with more reactive organometallics.[2] This document will explore the compatibility of (3,5-difluorophenyl)zinc bromide with a range of common functional groups and provide detailed protocols for its application in Negishi cross-coupling reactions.

Understanding the Reactivity and Stability of (3,5-Difluorophenyl)zinc Bromide

(3,5-Difluorophenyl)zinc bromide is typically prepared via the direct insertion of activated zinc metal into 3,5-difluorobromobenzene. The resulting organozinc reagent is a solution-stable species, often sold as a 0.5 M solution in tetrahydrofuran (THF). The electron-withdrawing nature of the two fluorine atoms can influence the nucleophilicity of the aryl zinc reagent, a factor to consider when planning reaction kinetics.

The stability of organozinc reagents is a critical factor for successful and reproducible cross-coupling reactions. While generally more stable than many other organometallics, it is recommended to store (3,5-difluorophenyl)zinc bromide solutions at 2-8°C under an inert atmosphere to prevent degradation. For many applications, the reagent is prepared in situ and used directly.[1]

Functional Group Tolerance: A Comprehensive Overview

The hallmark of organozinc reagents is their compatibility with a wide array of functional groups. This tolerance obviates the need for extensive protecting group strategies, streamlining synthetic routes and improving overall efficiency. The following table summarizes the compatibility of (3,5-difluorophenyl)zinc bromide with common functional groups, drawing upon the established principles of organozinc chemistry.

| Functional Group | Class | Compatibility | Notes |

| Ester | Carbonyl | High | Generally well-tolerated. The C-Zn bond is significantly less reactive towards esters than Grignard or organolithium reagents.[2] |

| Ketone | Carbonyl | High | Compatible under typical Negishi coupling conditions. Side reactions such as 1,2-addition are minimal.[2] |

| Amide | Carbonyl | High | Amide functionalities are robust and do not react with the organozinc reagent.[2] |

| Nitrile | Cyano | High | The nitrile group is inert to (3,5-difluorophenyl)zinc bromide.[2] |

| Aldehyde | Carbonyl | Moderate | While more reactive than ketones, aldehydes can often be tolerated, especially with careful control of reaction conditions and the use of appropriate catalysts.[5][6] |

| Alcohol | Hydroxyl | Low | Protic functional groups will quench the organozinc reagent. Protection is generally required. |

| Amine (primary, secondary) | Amino | Low | Similar to alcohols, N-H bonds will react with the organozinc reagent. Protection is necessary. |

| Thiol | Thio | Low | The acidic proton of a thiol will readily quench the organozinc reagent. |

| Ether | Ether | High | Ethers are stable and commonly used as solvents for organozinc reactions.[2] |

| Sulfide | Thioether | High | Sulfide linkages are well-tolerated.[2] |

| Halide (Aryl/Vinyl) | Halogen | High | Aryl and vinyl halides are the typical coupling partners in Negishi reactions. The order of reactivity is generally I > Br > Cl.[7][8] |

| Nitro | Nitro | Moderate | Nitro groups can sometimes be reduced under the reaction conditions, but successful couplings have been reported.[5][6] |

This high degree of functional group tolerance makes (3,5-difluorophenyl)zinc bromide an invaluable tool for late-stage functionalization in complex molecule synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of (3,5-difluorophenyl)zinc bromide in Negishi cross-coupling reactions. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling of (3,5-Difluorophenyl)zinc Bromide with an Aryl Bromide

This protocol describes a typical Negishi coupling reaction between (3,5-difluorophenyl)zinc bromide and an electron-rich aryl bromide.

Reaction Scheme:

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. 有机锌试剂 [sigmaaldrich.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. vanderbilt.edu [vanderbilt.edu]

Application Notes & Protocols: Scale-Up of Reactions with (3,5-difluorophenyl)zinc Bromide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for scaling up chemical reactions involving (3,5-difluorophenyl)zinc bromide. Organozinc reagents are invaluable tools in modern organic synthesis, particularly for their role in carbon-carbon bond formation with high functional group tolerance, as seen in the Negishi cross-coupling reaction.[1][2] However, transitioning from laboratory-scale experiments to pilot or manufacturing scale introduces significant challenges related to safety, reaction control, and process efficiency. This guide offers in-depth technical insights and field-proven protocols to navigate these complexities, ensuring a safe, reliable, and scalable process.

Introduction: The Significance of (3,5-difluorophenyl)zinc Bromide in Synthesis

The (3,5-difluorophenyl) moiety is a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The unique electronic properties conferred by the two fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. (3,5-difluorophenyl)zinc bromide serves as a key nucleophilic building block for introducing this valuable group, most notably through palladium- or nickel-catalyzed Negishi cross-coupling reactions.[2][3]

While organolithium and Grignard reagents are also common organometallic nucleophiles, organozinc compounds often exhibit superior functional group tolerance, reacting selectively in the presence of esters, ketones, and nitriles.[1] This characteristic is particularly advantageous in the synthesis of complex molecules, where protecting group strategies can be minimized, leading to more efficient and atom-economical routes. However, the inherent reactivity and sensitivity of organozinc reagents to air and moisture necessitate careful handling and well-designed reaction protocols, especially during scale-up.[4][5]

Core Principles for Scaling Up Organozinc Reactions

The transition from bench-scale to pilot or production scale is not merely a linear increase in reactant quantities. It requires a fundamental shift in approach, prioritizing safety, process control, and efficiency. The following sections detail the critical parameters that must be addressed for the successful scale-up of reactions involving (3,5-difluorophenyl)zinc bromide.

Reagent Preparation: In-situ Generation vs. Pre-formed Reagents

A primary consideration during scale-up is the source and handling of the (3,5-difluorophenyl)zinc bromide. While commercially available as a solution, large-scale operations may benefit from in-situ generation for reasons of cost, safety, and reagent quality.

-

In-situ Generation: This approach involves the direct reaction of 1-bromo-3,5-difluorobenzene with activated zinc metal in the reaction vessel immediately prior to the coupling step.

-

Advantages:

-

Avoids the storage and transport of large quantities of a reactive organometallic reagent.

-

Freshly prepared reagents often exhibit higher reactivity.

-

Potentially more cost-effective for large volumes.

-

-

Challenges:

-

The initiation of the zinc insertion can be sluggish and variable, a known issue analogous to Grignard reagent formation.[6]

-

The reaction is exothermic and requires careful thermal management to prevent side reactions and ensure safety.[6]

-

Requires sourcing and handling of activated zinc, which can also be pyrophoric.

-

-

-

Pre-formed Reagents: Utilizing commercially prepared and stabilized solutions of (3,5-difluorophenyl)zinc bromide offers convenience and batch-to-batch consistency.

-

Advantages:

-

Convenience and reduced development time for the reagent formation step.

-

Well-characterized reagent concentration and quality.

-

-

Challenges:

-

The choice between these two strategies will depend on the scale of the reaction, available equipment, and economic considerations. For pilot-scale and initial manufacturing, the use of a pre-formed reagent may be preferred to de-risk the process, while in-situ generation might be a long-term goal for process optimization.

The Shift to Continuous Flow Synthesis

For industrial-scale production, continuous flow processing offers significant advantages over traditional batch methods for the synthesis of organozinc reagents.[4][8] This is particularly relevant for managing the exothermicity and safety risks associated with their formation.

A typical continuous flow setup for organozinc synthesis involves pumping a solution of the aryl halide (in this case, 1-bromo-3,5-difluorobenzene) through a packed-bed reactor containing activated zinc.[9]

-

Key Advantages of Flow Synthesis:

-

Superior Heat Management: The high surface-area-to-volume ratio in microreactors or packed-bed flow reactors allows for efficient heat dissipation, mitigating the risks of thermal runaways.[10]

-

Enhanced Safety: The small internal volume of the reactor ensures that only a minimal amount of the hazardous organozinc reagent is present at any given time, significantly reducing the consequences of a potential incident.[9]

-

Improved Process Control and Consistency: Precise control over residence time, temperature, and stoichiometry leads to more consistent product quality and higher yields.[10]

-

Scalability: Scaling up a continuous process often involves running the system for longer periods or "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[11]

-

The following diagram illustrates a conceptual workflow for the continuous generation and immediate consumption of (3,5-difluorophenyl)zinc bromide in a subsequent Negishi coupling reaction.

Figure 2: Safety workflow for scaling up organozinc reactions.

Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized for specific equipment and scale requirements.

Protocol 1: Lab-Scale (up to 1L) Batch Preparation of (3,5-difluorophenyl)zinc Bromide

Materials:

-

Zinc dust (<10 micron, activated)

-

1-Bromo-3,5-difluorobenzene

-

1,2-Dibromoethane (for activation)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for titration)

Equipment:

-

Three-necked, round-bottom flask, oven-dried

-

Magnetic stirrer and heating mantle

-

Condenser, oven-dried

-

Addition funnel, oven-dried

-

Inert gas (Argon or Nitrogen) line with bubbler

-

Syringes and cannulas

Procedure:

-

Assembly and Inerting: Assemble the glassware hot from the oven and immediately purge with inert gas for at least 30 minutes to ensure an anhydrous, oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.

-

Zinc Activation: To the flask, add zinc dust (1.5 eq.). Suspend the zinc in anhydrous THF (approx. 2 M final concentration). Add a small amount of 1,2-dibromoethane (approx. 5 mol%) and gently warm the mixture to initiate activation (indicated by gas evolution). Allow to cool to room temperature.

-

Reagent Formation: Add a small portion of the 1-bromo-3,5-difluorobenzene (1.0 eq.) to the activated zinc slurry. An exotherm should be observed, indicating reaction initiation. If no exotherm is observed, gentle warming may be required.

-

Controlled Addition: Once the reaction has initiated, add the remaining 1-bromo-3,5-difluorobenzene, dissolved in anhydrous THF, dropwise via the addition funnel at a rate that maintains the internal temperature below 40°C. Use an external cooling bath (e.g., water bath) as needed.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2-4 hours. The reaction is typically complete when most of the zinc has been consumed and the solution has a slightly cloudy, grayish appearance.

-

Titration and Use: Allow the remaining zinc to settle. The concentration of the supernatant can be determined by titrating an aliquot with a standardized solution of iodine in THF. The freshly prepared reagent should be used immediately for the best results.

Protocol 2: Pilot-Scale (10-50L) In-situ Negishi Coupling

This protocol assumes a jacketed glass-lined steel reactor.

Procedure:

-

Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor extensively with nitrogen to achieve an inert atmosphere (<0.5% O2).

-

Zinc Activation: Charge activated zinc powder (1.5 eq.) and anhydrous THF to the reactor under a nitrogen blanket. Add the activating agent (e.g., 1,2-dibromoethane) and warm the jacket to 40-50°C to initiate. Cool the jacket to the desired reaction temperature (e.g., 20°C).

-

Organozinc Formation: Begin slow, subsurface addition of 1-bromo-3,5-difluorobenzene (1.0 eq.) to the zinc slurry. Carefully monitor the internal temperature and the temperature differential between the reactor and the jacket. The addition rate should be controlled to prevent the internal temperature from exceeding the setpoint by more than 5-10°C.

-

Hold and Test: After the addition is complete, hold the batch at temperature for 2-4 hours. Take a sample (using a safe-sampling device) to test for completion and to titrate the concentration of the (3,5-difluorophenyl)zinc bromide.

-

Catalyst and Substrate Charge: In a separate, inerted vessel, prepare a solution of the coupling partner (e.g., an aryl halide, 1.05 eq.) and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.5-2 mol%) in anhydrous THF.

-

Negishi Coupling: Transfer the catalyst/substrate solution into the reactor containing the freshly prepared organozinc reagent. The transfer should be done at a controlled rate to manage any exotherm from the coupling reaction.

-

Reaction and Work-up: Heat the reaction mixture to the desired temperature (e.g., 50-60°C) and monitor for completion by HPLC or GC. Once complete, cool the reactor and proceed with a controlled aqueous quench.

Conclusion

The successful scale-up of reactions involving (3,5-difluorophenyl)zinc bromide is a multifaceted challenge that demands a rigorous, safety-first approach. By understanding the fundamental principles of organozinc chemistry, carefully controlling critical process parameters, and leveraging modern technologies such as continuous flow synthesis, researchers and process chemists can effectively transition these valuable transformations from the laboratory to production. The protocols and considerations outlined in this guide provide a robust framework for developing safe, efficient, and scalable processes for the synthesis of molecules containing the important 3,5-difluorophenyl moiety.

References

-

Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development. [Link]

-

Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions. ResearchGate. [Link]

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Magritek. [Link]

-

The Safe Use of Pyrophoric Reagents. Columbia University Research. [Link]

-

SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION. Fraunhofer IMM. [Link]

-

Organozinc Stability. Reddit r/chemistry. [Link]

-

Pyrophoric Materials: Safety and Best Practices. Unisafe. [Link]

-

Safe Handling of Pyrophoric (PP) Reagents. University of Wisconsin–Madison. [Link]

-

Safe Handling of Pyrophoric Liquids. Oregon State University Environmental Health and Safety. [Link]

-

Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions. Organic Process Research & Development. [Link]

-

Grignard Reagent Formation - From the Lab to Industry. YouTube. [Link]

-

Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv. [Link]

-

Organozinc chemistry. Wikipedia. [Link]

-

Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Royal Society of Chemistry. [Link]

- A method to reduce the risk of large-scale Grignard reaction.

-

Organometallic compounds of zinc and cadmium. Chemistry LibreTexts. [Link]

-

Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]

-

Air‐stability test and ligand effect of organozinc reagents. ResearchGate. [Link]

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

-

Negishi coupling. Wikipedia. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). University of California, Santa Barbara. [Link]

-

Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship. [Link]

-

Generation and Cross-Coupling of Organozinc Reagents in Flow. ResearchGate. [Link]

-

Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. The Chemical Society of Japan. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

-

Nickel-Catalyzed Asymmetric Negishi Cross-Coupling. Organic Syntheses. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. [Link]

-

Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development. [Link]

-

Change of thermal stability of dialkyldithiophosphates of zinc in the presence of other additives. OSTI.gov. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity. PMC. [Link]

-

Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity. ChemComm. [Link]

-

Thermal Stability of Zinc Compounds. ResearchGate. [Link]

-

Thermal Stability of Zinc Compounds. Diva-portal.org. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

3,5-Difluorobenzylzinc bromide. PubChem. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. imm.fraunhofer.de [imm.fraunhofer.de]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 580. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types - Magritek [magritek.com]

Technical Support Center: Optimizing Negishi Coupling with (3,5-difluorophenyl)zinc bromide

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of Negishi coupling reactions involving the electron-deficient (3,5-difluorophenyl)zinc bromide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered with this substrate.

Introduction: The Challenge of Electron-Deficient Coupling Partners

The Negishi coupling is a powerful tool for the formation of C-C bonds, offering a broad substrate scope and high functional group tolerance.[1][2] However, when employing electron-deficient organozinc reagents such as (3,5-difluorophenyl)zinc bromide, researchers often face challenges with low yields and sluggish reaction rates. The electron-withdrawing nature of the fluorine atoms can impact the transmetalation step of the catalytic cycle, which is often rate-limiting.[1] This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when using (3,5-difluorophenyl)zinc bromide in Negishi coupling?

Low yields in this specific Negishi coupling can stem from several factors:

-

Inefficient Transmetalation: The electron-deficient nature of the 3,5-difluorophenyl group can slow down the transfer of this group from zinc to the palladium catalyst.[1]

-

Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to impurities or side reactions, leading to its deactivation over the course of the reaction.

-

Homocoupling: A common side reaction is the formation of 3,3',5,5'-tetrafluorobiphenyl, the homocoupled product of the organozinc reagent.[1]

-

Proto-dehalogenation: If there are protic sources (like water) in the reaction, the organozinc reagent can be quenched, leading to the formation of 1,3-difluorobenzene.

-

Suboptimal Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature is crucial and often needs to be tailored for electron-deficient coupling partners.

Q2: Which palladium catalysts and ligands are most effective for this type of coupling?

For challenging Negishi couplings, particularly with electron-deficient partners, catalyst systems that promote rapid oxidative addition and transmetalation are essential.

-

Palladium Pre-catalysts: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species.

-

Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the Pd(0) center and promote the key steps of the catalytic cycle.[3] Highly effective ligands for Negishi couplings include:

Q3: How critical is the quality and preparation of the (3,5-difluorophenyl)zinc bromide reagent?

The quality of the organozinc reagent is paramount. It can be prepared in situ or purchased as a solution.

-

In situ preparation: This involves the reaction of 3,5-difluorobromobenzene with activated zinc. The presence of additives like LiCl can be beneficial in solubilizing the organozinc species and improving its reactivity.[5]

-

Commercial solutions: When using commercially available solutions (e.g., 0.5 M in THF), it is crucial to handle them under strictly anhydrous and inert conditions to prevent degradation.[6]

Q4: What is the role of additives in improving the reaction yield?

Additives can play a significant role in enhancing the efficiency of Negishi couplings.

-

Lithium Salts (LiCl, LiBr): These salts can break up aggregates of the organozinc reagent, forming more reactive "ate" complexes that facilitate transmetalation.[7][8][9]

-

Co-solvents: In some cases, the addition of a polar aprotic co-solvent like NMP or DMI can improve the solubility of intermediates and accelerate the reaction.[3][5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Negishi coupling with (3,5-difluorophenyl)zinc bromide.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Minimal Product Formation | 1. Inactive Catalyst | • Ensure the palladium pre-catalyst is of high quality and properly handled. • Consider a pre-activation step for the catalyst. • Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |

| 2. Degraded Organozinc Reagent | • If preparing in situ, ensure the zinc is properly activated. • If using a commercial solution, verify its activity (titration may be necessary). Handle under strict inert atmosphere. | |

| 3. Insufficient Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20 °C. For THF, the reflux temperature is a common upper limit. | |

| Low Yield with Significant Starting Material Remaining | 1. Inefficient Transmetalation | • Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). • Add LiCl (1-2 equivalents) to the reaction mixture to facilitate the formation of a more reactive zincate species.[7][9] |

| 2. Suboptimal Solvent | • Consider adding a co-solvent like NMP or DMI to improve solubility and reaction rate.[3][5] | |

| Significant Homocoupling of the Organozinc Reagent | 1. Oxygen Contamination | • Ensure all reagents and solvents are thoroughly degassed. • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |

| 2. Inappropriate Ligand | • Screen different ligands. Less bulky ligands can sometimes favor homocoupling. | |

| Formation of 1,3-difluorobenzene (Proto-dehalogenation) | 1. Presence of Protic Impurities | • Use anhydrous solvents and reagents. Dry glassware thoroughly. • Ensure the inert gas used is of high purity and dry. |

Visualizing the Process

Negishi Catalytic Cycle

The following diagram illustrates the fundamental steps of the Negishi coupling catalytic cycle.

Caption: Figure 2: Troubleshooting Workflow

Detailed Experimental Protocol

This protocol provides a starting point for the Negishi coupling of an aryl bromide with (3,5-difluorophenyl)zinc bromide. Optimization may be required based on the specific aryl bromide used.

Materials:

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., SPhos)

-

Aryl bromide

-

(3,5-difluorophenyl)zinc bromide solution (0.5 M in THF)

-

Anhydrous THF

-

Anhydrous LiCl (optional)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Reaction Setup:

-